molecular formula C13H11ClO2 B2689758 3-(Benzyloxy)-4-chlorophenol CAS No. 879094-90-3

3-(Benzyloxy)-4-chlorophenol

Cat. No. B2689758
CAS RN: 879094-90-3
M. Wt: 234.68
InChI Key: LFQAQGXEZMVAGL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-chlorophenol, also known as BCP, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 236.68 g/mol. BCP has been found to have various applications in biochemical and physiological research, making it a valuable compound in the world of science.

Scientific Research Applications

Environmental Remediation and Advanced Oxidation Processes

  • Oxidative Degradation of Pollutants

    Research demonstrates the effectiveness of advanced oxidation processes based on redox cycles, utilizing chlorophenols as model pollutants. For instance, the Cr(III)/Cr(VI) redox cycle has been shown to degrade aqueous organic pollutants, including 4-chlorophenol, through a Fenton-like oxidation process. This highlights potential applications in water treatment and pollution control (Bokare & Choi, 2011).

  • Adsorption and Catalysis

    Studies on the interaction of chlorophenols with surfaces, such as the Cu(111) surface, offer insights into the catalyzed formation of environmentally harmful compounds like dioxins. Understanding these interactions can inform the development of catalysts and adsorbents for removing chlorophenols from the environment (Altarawneh et al., 2008).

  • Activation of Peroxides

    The use of chromate to activate hydrogen peroxide for the oxidative degradation of organic pollutants in water, including chlorophenols, offers another approach to environmental remediation. This process operates over a wide pH range, suggesting versatility in application (Bokare & Choi, 2010).

Chemical Reactivity and Structural Analysis

  • Molecular Structure and Reactivity

    Studies on the structural elucidation of chlorophenol derivatives, such as dichlorodimethoxybiphenyls, provide insights into their chemical reactivity, including π-π stacking interactions and potential applications in organic synthesis and materials science (Dhakal et al., 2019).

  • Photoreactivity

    The photoreactivity of chlorophenols, leading to the formation of various photoproducts, underscores their potential in photodegradation processes and the study of photochemical transformations relevant to environmental chemistry (Oudjehani & Boule, 1992).

properties

IUPAC Name

4-chloro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAQGXEZMVAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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